Methyl 3-(hydroxymethyl)furan-2-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)furan-2-carboxylate is an organic compound with a furan ring structure It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with methanol in the presence of an acid catalyst. This esterification reaction typically requires conditions such as refluxing the reactants in methanol with a strong acid like sulfuric acid to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 3-(carboxymethyl)furan-2-carboxylate.
Reduction: The major product is 3-(hydroxymethyl)furan-2-methanol.
Substitution: Depending on the substituent, various substituted furan derivatives can be formed.
Scientific Research Applications
Methyl 3-(hydroxymethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)furan-2-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
5-Hydroxymethylfurfural: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.
Furan-2-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the ester group in methyl 3-(hydroxymethyl)furan-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and an ester group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWLXCJMHTWQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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